molecular formula C12H12FNO B11895086 3-Fluoro-2-hydroxy-8-isopropylquinoline CAS No. 550346-21-9

3-Fluoro-2-hydroxy-8-isopropylquinoline

Cat. No.: B11895086
CAS No.: 550346-21-9
M. Wt: 205.23 g/mol
InChI Key: UYUINUGGVVAESE-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-8-isopropylquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxy-8-isopropylquinoline typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through the reaction of a quinoline derivative with a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of fluorinated quinolines often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediate compounds, purification, and final fluorination .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-8-isopropylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while reduction of the quinoline ring can produce a dihydroquinoline derivative .

Scientific Research Applications

3-Fluoro-2-hydroxy-8-isopropylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure enhances its interaction with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Fluorinated quinolines are investigated for their potential as antibacterial, antiviral, and anticancer agents.

    Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-8-isopropylquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methoxyquinoline
  • 3-Fluoro-2-hydroxyquinoline
  • 8-Isopropylquinoline

Uniqueness

3-Fluoro-2-hydroxy-8-isopropylquinoline is unique due to the presence of both a fluorine atom and an isopropyl group on the quinoline ring. This combination enhances its biological activity and stability compared to other similar compounds .

Properties

CAS No.

550346-21-9

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

3-fluoro-8-propan-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C12H12FNO/c1-7(2)9-5-3-4-8-6-10(13)12(15)14-11(8)9/h3-7H,1-2H3,(H,14,15)

InChI Key

UYUINUGGVVAESE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1NC(=O)C(=C2)F

Origin of Product

United States

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